(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a benzodioxin ring, a thiazole ring, and a chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Thiazole Ring: The thiazole ring is often prepared by the condensation of α-haloketones with thiourea or thioamides.
Construction of the Chromene Core: The chromene core can be formed via the condensation of salicylaldehyde derivatives with active methylene compounds in the presence of a base.
Coupling Reactions: The final step involves the coupling of the benzodioxin, thiazole, and chromene intermediates through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzodioxin moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the imino group, converting it to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole ring, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated or acylated products.
Scientific Research Applications
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide: has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-cancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, leading to the modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-2H-chromene-3-carboxamide: Lacks the thiazole ring, which may affect its biological activity and chemical properties.
(2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxylic acid: Contains a carboxylic acid group instead of an amide, which can influence its solubility and reactivity.
Uniqueness: : The presence of both the thiazole ring and the benzodioxin moiety in (2Z)-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-7-hydroxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5S/c25-14-3-1-12-9-15(19(26)24-21-22-5-8-30-21)20(29-17(12)11-14)23-13-2-4-16-18(10-13)28-7-6-27-16/h1-5,8-11,25H,6-7H2,(H,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZATAJDKFEJFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C3C(=CC4=C(O3)C=C(C=C4)O)C(=O)NC5=NC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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